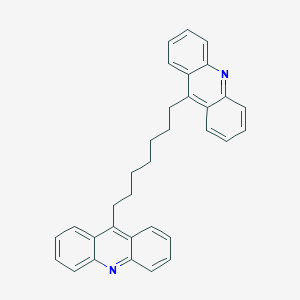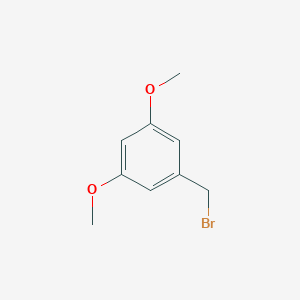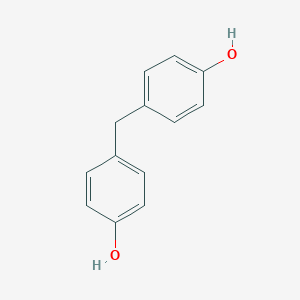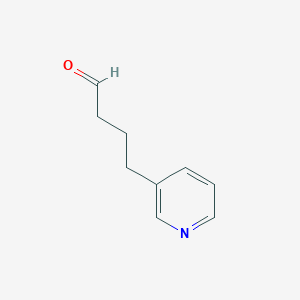
1H-Indene-2-ethanol,2,3-dihydro-,2-methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-2-ethanol, 2,3-dihydro-, 2-methanesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as Indenolol and is a beta-adrenergic blocking agent that is used in the treatment of hypertension, angina, and arrhythmias.
Applications De Recherche Scientifique
Indenolol has been extensively studied for its therapeutic potential in the treatment of cardiovascular diseases. It has been shown to be effective in reducing blood pressure and heart rate, making it a useful drug in the management of hypertension. Additionally, Indenolol has been found to be effective in the treatment of angina and arrhythmias.
Mécanisme D'action
Indenolol works by blocking the beta-adrenergic receptors in the heart, resulting in a decrease in heart rate and blood pressure. This action reduces the workload on the heart, making it an effective treatment for cardiovascular diseases.
Biochemical and Physiological Effects:
Indenolol has been shown to have a range of biochemical and physiological effects. It can cause a decrease in heart rate, cardiac output, and blood pressure. It can also cause a decrease in the release of renin, a hormone that regulates blood pressure. Indenolol has been found to have a low toxicity profile, making it a safe drug for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Indenolol has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it an ideal tool for studying the beta-adrenergic system. Additionally, Indenolol has a low toxicity profile, making it safe for use in cell culture and animal studies.
However, there are also limitations to the use of Indenolol in lab experiments. Its hydrophilic nature can make it difficult to dissolve in organic solvents, which can limit its use in certain experiments. Additionally, Indenolol has a relatively short half-life, which can make it challenging to maintain a consistent concentration in experiments over extended periods.
Orientations Futures
There are several future directions for research on Indenolol. One area of interest is the development of new formulations of the drug that can improve its solubility and bioavailability. Additionally, there is a need for further research into the mechanisms of action of Indenolol, particularly in relation to its effects on the beta-adrenergic system.
Another area of interest is the potential use of Indenolol in the treatment of other diseases. Recent research has suggested that Indenolol may have anti-cancer properties, making it a promising candidate for further study in this area.
Conclusion:
In conclusion, Indenolol is a beta-adrenergic blocking agent that has significant potential for use in the treatment of cardiovascular diseases. Its well-characterized mechanism of action and low toxicity profile make it an ideal tool for studying the beta-adrenergic system in lab experiments. However, further research is needed to fully understand the potential therapeutic applications of Indenolol and to develop new formulations of the drug that can improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of Indenolol involves the reaction of 1H-Indene-2-ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of Indenolol as a white crystalline solid. The purity of the compound can be improved by recrystallization.
Propriétés
Numéro CAS |
143356-28-9 |
|---|---|
Formule moléculaire |
C12H16O3S |
Poids moléculaire |
240.32 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1H-inden-2-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C12H16O3S/c1-16(13,14)15-7-6-10-8-11-4-2-3-5-12(11)9-10/h2-5,10H,6-9H2,1H3 |
Clé InChI |
PVRRJSAZSKKAFB-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OCCC1CC2=CC=CC=C2C1 |
SMILES canonique |
CS(=O)(=O)OCCC1CC2=CC=CC=C2C1 |
Synonymes |
1H-INDENE-2-ETHANOL,2,3-DIHYDRO-,2-METHANESULFONATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(5-Methyl-6-oxabicyclo[3.1.0]hexan-1-yl)ethanone](/img/structure/B132321.png)


![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)




